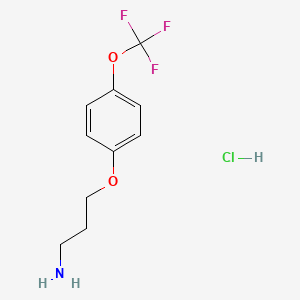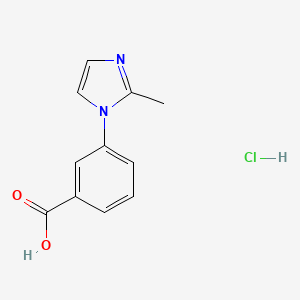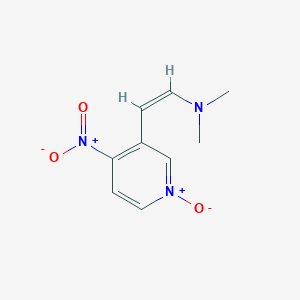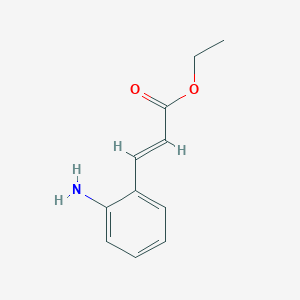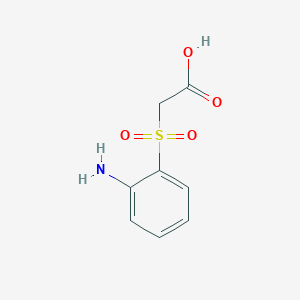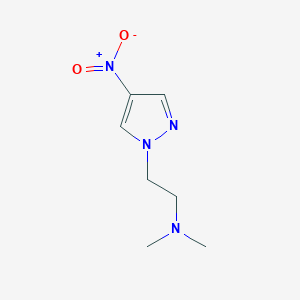
N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine
描述
N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a dimethylaminoethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-nitro-1H-pyrazole with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole, followed by nucleophilic substitution with N,N-dimethylethanolamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.
化学反应分析
Types of Reactions
N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Condensation: Aldehydes, ketones, acid catalysts
Major Products Formed
Reduction: N,N-dimethyl-2-(4-amino-1H-pyrazol-1-yl)ethanamine
Substitution: Various substituted pyrazole derivatives
Condensation: Schiff bases and related compounds
科学研究应用
N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N,N-dimethyl-2-(4-amino-1H-pyrazol-1-yl)ethanamine
- N,N-dimethyl-2-(4-chloro-1H-pyrazol-1-yl)ethanamine
Uniqueness
N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both a nitro group and a dimethylaminoethyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the dimethylaminoethyl group enhances solubility and membrane permeability.
属性
IUPAC Name |
N,N-dimethyl-2-(4-nitropyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-9(2)3-4-10-6-7(5-8-10)11(12)13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXOILOJQLTRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
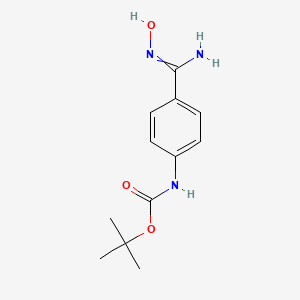
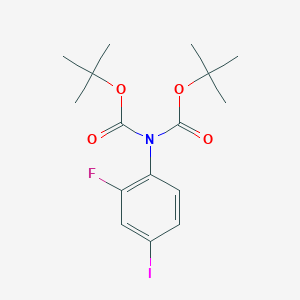

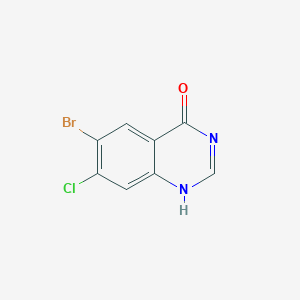
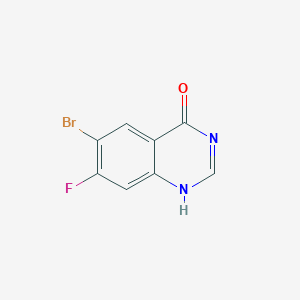
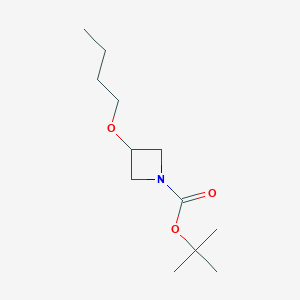
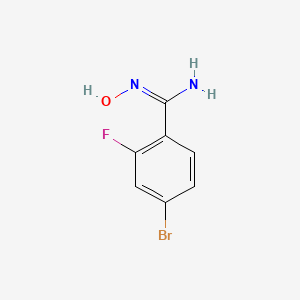
![4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid](/img/structure/B7889677.png)
